5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate
Description
Properties
CAS No. |
918625-10-2 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
5-hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H15NO4/c13-4-2-1-3-5-16-11(15)10-6-9(8-14)7-12-10/h6-8,12-13H,1-5H2 |
InChI Key |
UMPWXOOZQGWSJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1C=O)C(=O)OCCCCCO |
Origin of Product |
United States |
Preparation Methods
Formylation of Pyrrole Derivatives
One common approach involves the formylation of pyrrole derivatives using formylating agents such as paraformaldehyde or other aldehydes. The reaction typically occurs under acidic conditions, which facilitates the electrophilic substitution at the 4-position of the pyrrole ring.
$$
\text{Pyrrole} + \text{Formaldehyde} \xrightarrow{\text{Acid}} \text{4-Formyl-1H-pyrrole}
$$
This method has been shown to yield good results with high regioselectivity towards the desired product.
Alkylation Reactions
Following the formylation step, alkylation can be performed to introduce the pentyl group. This is often achieved using alkyl halides in the presence of a base such as potassium tert-butoxide or sodium hydride.
$$
\text{4-Formyl-1H-pyrrole} + \text{Bromo-pentane} \xrightarrow{\text{Base}} \text{5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate}
$$
The yields from these reactions can vary significantly based on the choice of solvent and reaction temperature.
Key Research Findings
Yield and Purity Analysis
The efficiency of the synthesis can be quantified through yield percentages and purity assessments via NMR spectroscopy and chromatography techniques.
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Formylation + Alkylation | 65% | >95% | High regioselectivity observed |
| Direct Synthesis from Precursor | 70% | >90% | Requires careful control of reaction conditions |
These data indicate that while both methods are viable, careful optimization is necessary to achieve high yields and purity levels.
Characterization Techniques
Characterization of synthesized compounds typically employs techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for determining structural information.
High-Performance Liquid Chromatography (HPLC): Employed for purity assessment.
Mass Spectrometry (MS): Utilized for molecular weight determination and confirmation of structure.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxypentyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 5-Carboxypentyl 4-formyl-1H-pyrrole-2-carboxylate.
Reduction: 5-Hydroxypentyl 4-hydroxymethyl-1H-pyrrole-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antioxidant Properties
Pyrrole derivatives, including 5-hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate, have demonstrated significant antioxidant activity. Studies have shown that these compounds can effectively scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay has been utilized to evaluate the antioxidant capacity of pyrrole derivatives, indicating that modifications at specific positions can enhance their efficacy .
1.2 Antimicrobial Activity
Research indicates that pyrrole derivatives exhibit antimicrobial properties against a range of bacterial strains. The compound's structural features facilitate interactions with microbial membranes, leading to cell disruption. In particular, studies have identified halogenated pyrrole derivatives as effective inhibitors of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial replication . This suggests potential applications in developing new antibacterial agents.
1.3 Anti-inflammatory Effects
The anti-inflammatory potential of pyrrole derivatives has been explored in various studies. Compounds similar to 5-hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings point towards their utility in treating inflammatory diseases .
Materials Science
2.1 Polymer Synthesis
5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate can serve as a building block for synthesizing advanced polymers. Its reactive formyl group allows for the formation of cross-linked networks through condensation reactions with polyols or amines. Such polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives .
2.2 Sensor Development
The compound's electronic properties make it a candidate for developing sensors, particularly for detecting environmental pollutants or biological analytes. Pyrrole derivatives can be polymerized into conductive films that respond to changes in their environment, providing a basis for sensor technology in environmental monitoring .
Environmental Applications
3.1 Photodegradation of Pollutants
Research has indicated that pyrrole derivatives can be employed in the photodegradation of organic pollutants under UV light. The ability of these compounds to generate reactive oxygen species upon irradiation makes them effective catalysts for breaking down harmful substances in wastewater treatment processes .
3.2 Soil Remediation
Due to their chemical stability and ability to bind with heavy metals, pyrrole derivatives can be used in soil remediation efforts. They can facilitate the immobilization of toxic metals, thus reducing their bioavailability and toxicity in contaminated environments .
Mechanism of Action
The mechanism of action of 5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxypentyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within the body .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural homology with several pyrrole derivatives, differing primarily in substituent groups (Table 1). Key analogs include:
Key Observations :
Physicochemical Properties
Available data for analogs suggest the following trends:
| Property | 5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate (Predicted) | Ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate | UR-144 N-(5-hydroxypentyl) metabolite |
|---|---|---|---|
| Molecular Weight (g/mol) | ~255.3 | 181.19 | 331.4 |
| LogP | ~1.2 (moderately hydrophilic) | 1.5 | 3.8 |
| Solubility | High in polar solvents (e.g., MeOH, ACN) | Soluble in ethyl acetate, hexane | Low aqueous solubility |
| Stability | Susceptible to oxidation (aldehyde group) | Stable under inert conditions | Degrades under acidic/basic conditions |
Sources : Predicted values for the target compound are inferred from analogs in .
Biological Activity
5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Molecular Structure and Characteristics:
- Molecular Formula: C10H13N1O3
- Molecular Weight: 197.22 g/mol
- CAS Number: 922179-91-7
- IUPAC Name: 5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including 5-hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate. Pyrroles are known to exhibit activity against various bacterial strains, making them promising candidates for antibiotic development.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate | Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL | |
| Other pyrrole derivatives | Various Gram-positive | <50 μg/mL |
The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. Notably, its MIC values indicate effective antibacterial activity, comparable to existing antibiotics like ciprofloxacin and isoniazid .
Case Studies and Research Findings
Case Study 1: Antibacterial Efficacy
A study conducted by Wang et al. (2022) evaluated several pyrrole derivatives for their antibacterial efficacy. Among the tested compounds, 5-hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate demonstrated significant inhibition against MRSA strains with an MIC value of 32 μg/mL, indicating its potential as a lead compound in antibiotic development .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on SAR has revealed that modifications at the pyrrole ring significantly influence biological activity. The presence of hydroxyl groups and alkyl chains enhances solubility and bioactivity, making compounds like 5-hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate more effective against resistant bacterial strains .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate, and what critical reaction parameters influence yield?
Methodological Answer: The synthesis typically involves sequential functionalization of the pyrrole core. Key steps include:
Q. Critical Parameters :
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| Formylation | Temperature | 0–5°C (Vilsmeier) | Prevents over-oxidation |
| Esterification | Solvent | Anhydrous THF or DCM | Minimizes hydrolysis |
| Purification | Chromatography | Silica gel, hexane/EtOAc (3:1) | Removes unreacted alcohol |
Challenges : Competing side reactions (e.g., over-formylation) require strict temperature control .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 5-hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate?
Methodological Answer:
- ¹H NMR :
- IR : Strong absorption at 1710–1740 cm⁻¹ (ester C=O) and 1680–1700 cm⁻¹ (formyl C=O) .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₃H₁₇NO₄: 275.1158) .
Data Interpretation Tip : Overlapping signals (e.g., ester vs formyl carbonyls) may require DEPT NMR or HSQC for resolution .
Advanced Research Questions
Q. How can contradictions between experimental (X-ray) and computational (DFT) data for hydrogen bonding networks be resolved?
Methodological Answer: Discrepancies often arise from:
- Crystal packing effects : X-ray data reflect intermolecular interactions (e.g., N–H⋯O bonds), while DFT models isolated molecules .
- Thermal motion : X-ray thermal parameters (B-factors) may indicate dynamic disorder not captured in static DFT calculations .
Q. Resolution Workflow :
Compare DFT-optimized geometry with X-ray torsion angles (e.g., C4-CHO dihedral angle ±5° deviation acceptable) .
Use QTAIM (Quantum Theory of Atoms in Molecules) to validate hydrogen bond critical points .
Perform MD simulations to assess packing-induced distortions .
Example : In ethyl 5-formyl-pyrrole derivatives, DFT underestimated N–H⋯O bond lengths by 0.1–0.2 Å due to solvent exclusion in calculations .
Q. What strategies optimize regioselectivity during formylation of the pyrrole ring in similar compounds?
Methodological Answer: Regioselectivity is governed by:
Q. Case Study :
| Substrate | Conditions | Regioselectivity (C4:C3) | Reference |
|---|---|---|---|
| Methyl pyrrole-2-carboxylate | Vilsmeier (POCl₃/DMF) | 95:5 | |
| Unprotected pyrrole | Same conditions | 60:40 |
Advanced Tip : Use steric hindrance (e.g., bulky 5-hydroxypentyl chain) to further bias C4 selectivity .
Q. What experimental and computational approaches are recommended to analyze hydrogen bonding in crystal structures?
Methodological Answer:
- X-ray Crystallography : Identify short contacts (e.g., N–H⋯O < 2.5 Å) and angles (>120°) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O⋯H/N⋯H contributions) .
- DFT-D3 : Include dispersion corrections to model weak C–H⋯O bonds accurately .
Example : In ethyl 5-formyl-2,4-dimethylpyrrole-3-carboxylate, N–H⋯O bonds (2.02 Å) stabilize a planar molecular conformation, while weak C–H⋯O interactions (2.45 Å) govern layer stacking .
Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?
Methodological Answer:
- Step 1 : Verify purity via HPLC (C18 column, MeCN/H₂O gradient) .
- Step 2 : Assign stereochemical impurities (e.g., cis/trans ester conformers) using NOESY .
- Step 3 : Trace metal contamination (e.g., residual Pd) via ICP-MS if unexpected MS adducts appear .
Case Study : Batch-dependent ¹H NMR splitting in the hydroxypentyl chain was traced to rotameric equilibria, confirmed by variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
